N-({N'-[(E)-(5-Bromo-2-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Overview
Description
N-({N’-[(E)-(5-Bromo-2-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
The synthesis of N-({N’-[(E)-(5-Bromo-2-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves the condensation reaction between an aldehyde and a hydrazine derivative. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The specific synthetic route involves the reaction of 5-bromo-2-hydroxybenzaldehyde with hydrazinecarboxamide, followed by the addition of 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbon-nitrogen double bond can be reduced to form an amine.
Scientific Research Applications
N-({N’-[(E)-(5-Bromo-2-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with transition metals.
Biology: It has potential antimicrobial and antifungal properties, making it useful in the development of new antibiotics.
Mechanism of Action
The mechanism of action of this compound involves its ability to form stable complexes with metal ions, which can inhibit the activity of certain enzymes. The molecular targets include enzymes that are crucial for the survival of microorganisms, making it effective as an antimicrobial agent. Additionally, its interaction with specific proteins involved in cell signaling pathways can lead to the inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Similar compounds include other Schiff bases derived from hydrazinecarboxamide and various aldehydes. For example:
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide These compounds share similar structural features but differ in their substituents, which can significantly affect their reactivity and applications. The presence of the bromine atom and the benzodioxine ring in N-({N’-[(E)-(5-Bromo-2-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide makes it unique and potentially more effective in certain applications .
Properties
IUPAC Name |
N-[2-[(2E)-2-[(5-bromo-2-hydroxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O5/c19-13-2-3-14(23)12(7-13)9-21-22-17(24)10-20-18(25)11-1-4-15-16(8-11)27-6-5-26-15/h1-4,7-9,23H,5-6,10H2,(H,20,25)(H,22,24)/b21-9+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFPOWNKCDGEAEQ-ZVBGSRNCSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NCC(=O)NN=CC3=C(C=CC(=C3)Br)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NCC(=O)N/N=C/C3=C(C=CC(=C3)Br)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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